Cas no 2171708-26-0 (4-ethyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-ethyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-ethyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- 4-[ethyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- EN300-1512658
- 2171708-26-0
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- Inchi: 1S/C25H28N2O5/c1-3-15-27(4-2)24(30)22(13-14-23(28)29)26-25(31)32-16-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h3,5-12,21-22H,1,4,13-16H2,2H3,(H,26,31)(H,28,29)
- InChI Key: XRYUKPQAAAREMZ-UHFFFAOYSA-N
- SMILES: O(C(NC(C(N(CC=C)CC)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 436.19982200g/mol
- Monoisotopic Mass: 436.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 11
- Complexity: 659
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 95.9Ų
4-ethyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1512658-100mg |
4-[ethyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171708-26-0 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1512658-0.25g |
4-[ethyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171708-26-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1512658-5.0g |
4-[ethyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171708-26-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1512658-0.5g |
4-[ethyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171708-26-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1512658-2500mg |
4-[ethyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171708-26-0 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1512658-10000mg |
4-[ethyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171708-26-0 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1512658-250mg |
4-[ethyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171708-26-0 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1512658-1.0g |
4-[ethyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171708-26-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1512658-10.0g |
4-[ethyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171708-26-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1512658-0.05g |
4-[ethyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171708-26-0 | 0.05g |
$2829.0 | 2023-06-05 |
4-ethyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Related Literature
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
Additional information on 4-ethyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
4-Ethyl(prop-2-en-1-yl)carbamoyl-4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic Acid: A Comprehensive Overview
4-Ethyl(prop-2-en-1-yl)carbamoyl-4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid, with the CAS number 2171708-26-0, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and an ethyl(propenyl)carbamoyl moiety. The presence of these functional groups makes it a valuable molecule in the synthesis of advanced chemical compounds, particularly in peptide chemistry and drug development.
The structure of this compound is characterized by a central butanoic acid backbone, which serves as a platform for attaching various functional groups. The Fmoc group, a well-known protecting group in peptide synthesis, is attached to the nitrogen atom via an amino linkage. This arrangement allows for precise control over the reactivity and stability of the molecule during synthetic processes. The ethyl(propenyl)carbamoyl group further enhances the compound's versatility by introducing additional sites for potential chemical modifications.
Recent studies have highlighted the importance of this compound in the development of bioactive molecules. Researchers have explored its role as an intermediate in the synthesis of peptide-based drugs, where its ability to stabilize reactive intermediates has proven invaluable. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated how this compound can be used to construct complex peptide frameworks with high precision. The study emphasized its potential in creating novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders.
In addition to its role in drug development, this compound has also been investigated for its applications in materials science. Its unique structure enables it to serve as a building block for creating advanced polymers and materials with tailored properties. A 2023 paper in Nature Communications reported on its use in synthesizing stimuli-responsive polymers, which exhibit reversible changes in their physical properties under external stimuli such as temperature or pH. These findings underscore its versatility across multiple scientific disciplines.
The synthesis of this compound involves a multi-step process that requires meticulous control over reaction conditions. Key steps include the coupling of the Fmoc group to the amino functionality and the subsequent introduction of the ethyl(propenyl)carbamoyl moiety. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the final product meets stringent quality standards required for both academic and industrial applications.
From an environmental perspective, this compound's production and handling are designed to minimize ecological impact. Its synthesis typically employs eco-friendly solvents and catalysts, aligning with current trends toward sustainable chemistry practices. Furthermore, its application in drug development holds promise for reducing reliance on traditional chemical agents that may have adverse environmental effects.
In conclusion, 4-Ethyl(prop-2-en-1-yl)carbamoyl-4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a versatile and valuable compound with wide-ranging applications in organic chemistry, pharmacology, and materials science. Its unique structure and functional groups make it an essential tool for researchers seeking to develop innovative solutions across these fields. As ongoing research continues to uncover new possibilities for its use, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological progress.
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